5-(Thiazolidin-3-yl)picolinaldehyde
Overview
Description
5-(Thiazolidin-3-yl)picolinaldehyde, also known as TPA, is an organic compound that has garnered attention in recent years due to its unique properties and potential applications in various scientific fields. It’s a heterocyclic five-membered moiety present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .
Synthesis Analysis
Thiazolidine motifs are intriguing due to their bridge-like role between organic synthesis and medicinal chemistry . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . For instance, the reaction between 1,2-aminothiols and aldehydes under physiological conditions affords a thiazolidine product that remains stable and does not require any catalyst .Molecular Structure Analysis
The molecular formula of this compound is C9H10N2OS . Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom .Chemical Reactions Analysis
The reaction between 1,2-aminothiols and aldehydes under physiological conditions is a click-type reaction that affords a thiazolidine product . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .Physical and Chemical Properties Analysis
The molecular weight of this compound is 194.26 g/mol . More specific physical and chemical properties like melting point, boiling point, and density were not found in the retrieved papers.Mechanism of Action
While the specific mechanism of action for 5-(Thiazolidin-3-yl)picolinaldehyde is not explicitly mentioned in the retrieved papers, thiazolidine motifs are known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .
Future Directions
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The accessible clinical applications in various biological targets are critically reviewed . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
Properties
IUPAC Name |
5-(1,3-thiazolidin-3-yl)pyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c12-6-8-1-2-9(5-10-8)11-3-4-13-7-11/h1-2,5-6H,3-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFUHLSLKCNGOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C2=CN=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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